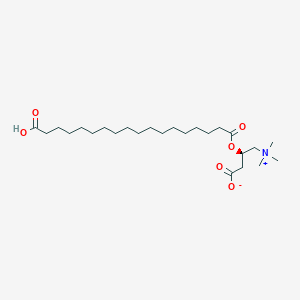

Octadecanedioic Acid Mono-L-carnitine Ester

描述

属性

IUPAC Name |

(3R)-3-(17-carboxyheptadecanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO6/c1-26(2,3)21-22(20-24(29)30)32-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-23(27)28/h22H,4-21H2,1-3H3,(H-,27,28,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCCGBCYWCYNIC-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Octadecanedioic Acid Mono-L-carnitine Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Octadecanedioic Acid Mono-L-carnitine Ester, a cationic lipid of significant interest in the development of lipid nanoparticles for drug delivery applications. This document details potential synthetic pathways, purification protocols, and relevant characterization data, compiled from established methodologies for analogous long-chain acylcarnitines.

Introduction

This compound is a cationic lipid characterized by a long-chain dicarboxylic acid (octadecanedioic acid) linked to the hydroxyl group of L-carnitine via an ester bond.[1][2][3] Its amphipathic nature, with a positively charged quaternary ammonium group from the carnitine moiety and a long hydrophobic hydrocarbon chain, makes it a suitable component for forming lipid nanoparticles (LNPs). These LNPs can encapsulate and deliver therapeutic payloads, such as nucleic acids, to target cells. The terminal carboxylic acid of the octadecanedioic acid moiety offers a potential site for further functionalization.[1][2]

Chemical Properties:

| Property | Value |

| Molecular Formula | C25H47NO6 |

| Molecular Weight | 457.64 g/mol |

| CAS Number | 123233-50-1 |

| Alternate Name | (R)-3-((17-Carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate |

Synthesis of this compound

The synthesis of this compound involves the esterification of L-carnitine with octadecanedioic acid. A key challenge in this synthesis is achieving mono-esterification at one of the two carboxylic acid groups of octadecanedioic acid. Several strategies can be employed to achieve this, primarily involving the activation of the carboxylic acid.

Synthetic Pathway Overview

A plausible synthetic route involves the activation of one carboxylic acid group of octadecanedioic acid followed by esterification with L-carnitine. The following diagram illustrates a general workflow for this process.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Trifluoroacetic Anhydride (TFAA) and Lithium Chloride (LiCl) Mediated Mono-esterification

This method is based on a highly selective one-step mono-esterification of long-chain dicarboxylic acids.[4][5] The LiCl is proposed to shield one of the carboxylic acid groups, promoting mono-esterification.[4][5]

Materials:

-

Octadecanedioic acid

-

L-Carnitine hydrochloride

-

Trifluoroacetic anhydride (TFAA)

-

Lithium chloride (LiCl)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine)

Procedure:

-

Activation of Octadecanedioic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve octadecanedioic acid and a molar excess of LiCl in anhydrous THF. Cool the mixture in an ice bath. Slowly add TFAA dropwise with stirring. Allow the reaction to proceed for a specified time to form the activated mono-anhydride.

-

Esterification: In a separate flask, suspend L-carnitine hydrochloride in anhydrous THF and add a tertiary amine base to neutralize the hydrochloride. Cool this mixture in an ice bath. Slowly transfer the solution of the activated octadecanedioic acid to the L-carnitine suspension with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Method 2: Carbonyldiimidazole (CDI) Mediated Esterification

This method utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid, forming a reactive acyl-imidazolide intermediate which then reacts with the hydroxyl group of L-carnitine.[6][7][8][9]

Materials:

-

Octadecanedioic acid

-

L-Carnitine hydrochloride

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)

-

Tertiary amine base (e.g., Triethylamine)

Procedure:

-

Activation of Octadecanedioic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve octadecanedioic acid in anhydrous DCM. Add a molar equivalent of CDI and stir the mixture at room temperature until the evolution of CO2 ceases, indicating the formation of the acyl-imidazolide.

-

Esterification: In a separate flask, suspend L-carnitine hydrochloride in anhydrous DCM and add a tertiary amine base. Slowly add the solution of the activated octadecanedioic acid to the L-carnitine suspension at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture for several hours to overnight. Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with dilute aqueous acid and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

The following diagram illustrates the proposed reaction mechanism for the CDI-mediated esterification.

Caption: Proposed mechanism for the CDI-mediated synthesis of this compound.

Purification

The purification of the crude this compound is crucial to remove unreacted starting materials, the di-esterified by-product, and other impurities. A multi-step purification strategy is often necessary.

Purification Workflow

The general purification workflow involves initial extraction followed by chromatographic separation and/or crystallization.

Caption: A typical workflow for the purification of long-chain acylcarnitines.

Purification Protocols

Method 1: Liquid-Liquid Partitioning

This method is particularly effective for separating the more lipophilic long-chain acylcarnitine from the more water-soluble L-carnitine.[10]

Procedure:

-

Dissolve the crude product in a biphasic solvent system, such as isopropanol:hydrochloric acid:heptane (e.g., in a 4:1:12 v/v ratio).

-

After vigorous mixing and phase separation, the desired product will preferentially partition into the organic phase.

-

Separate the organic layer and wash it with an aqueous solution to remove residual water-soluble impurities.

-

A subsequent extraction with n-butanol can further purify the product.

-

Evaporate the solvent from the organic phase to yield the partially purified product.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating the mono-ester from the di-ester and other closely related impurities.

-

Normal Phase Chromatography: Silica gel can be used as the stationary phase with a gradient elution system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethanol). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

-

Reverse Phase Chromatography: A C18-functionalized silica gel can be used as the stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid.

Method 3: Crystallization

Crystallization can be an effective final purification step.

Procedure:

-

Dissolve the partially purified product in a minimal amount of a hot solvent in which it is soluble.

-

Slowly cool the solution to induce crystallization. The choice of solvent is critical and may require some experimentation (e.g., ethanol/ether, acetone/hexane).

-

Alternatively, the monosalt of the dicarboxylic acid ester can be selectively crystallized to remove certain impurities.[11]

-

Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methylene protons of the octadecanedioic acid chain, the protons of the L-carnitine backbone, and the methyl protons of the quaternary ammonium group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid, the methylene carbons of the long chain, and the carbons of the L-carnitine moiety. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]⁺. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will depend on the column and mobile phase used. |

Conclusion

The synthesis and purification of this compound can be achieved through a multi-step process involving the selective activation of one carboxylic acid group of octadecanedioic acid followed by esterification with L-carnitine. While a specific, optimized protocol is not widely published, the methodologies presented in this guide, adapted from the synthesis of analogous compounds, provide a strong foundation for researchers in the field of drug delivery to produce this valuable cationic lipid. Rigorous purification and analytical characterization are essential to ensure the quality and suitability of the final product for its intended applications in the formulation of lipid nanoparticles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Chloride, 123233-50-1 | BroadPharm [broadpharm.com]

- 3. scbt.com [scbt.com]

- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 7. Scimplify Blogs | What are the uses and side effects of CDI [scimplify.com]

- 8. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Physicochemical properties of "Octadecanedioic Acid Mono-L-carnitine Ester"

An In-depth Technical Guide to the Physicochemical Properties of Octadecanedioic Acid Mono-L-carnitine Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a cationic lipid with significant potential in drug delivery and metabolic research. This document collates available data on its chemical identity, physical properties, and the characteristics of its constituent molecules, octadecanedioic acid and L-carnitine. Furthermore, it outlines general experimental protocols for its synthesis and analysis, and visualizes key chemical and metabolic pathways.

Compound Profile: this compound

This compound (CAS No. 123233-50-1) is a specialized chemical entity, primarily recognized for its application as a cationic lipid in the formulation of lipid nanoparticles (LNPs)[1][2]. Its unique structure, combining a long-chain dicarboxylic acid with the essential nutrient L-carnitine, imparts properties that are of interest for enhancing fatty acid metabolism[3]. It is also utilized in the therapeutic management of metabolic disorders and as a dietary supplement to promote energy production[3]. A deuterated form is available for use as a labeled analogue in metabolomic studies, particularly for predicting cardiovascular events[4].

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 123233-50-1 | [3][5][6][7] |

| Molecular Formula | C₂₅H₄₇NO₆ | [3][5][6] |

| Molecular Weight | 457.65 g/mol | [3] |

| Alternate Name | (R)-3-((17-Carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate Chloride | [5][6] |

| Appearance | White solid | [3] |

| Key Feature | The terminal carboxylic acid is reactive towards primary amine groups. | [1][2] |

Physicochemical Properties of Constituent Moieties

The overall properties of the ester are derived from its two main components: octadecanedioic acid and L-carnitine.

Octadecanedioic Acid (ODDA)

Octadecanedioic acid is a long-chain dicarboxylic acid used in the synthesis of polymers like polyamides and polyesters, as well as in lubricants and cosmetics[8][9].

Table 2: Physicochemical Properties of Octadecanedioic Acid

| Property | Value | References |

| CAS Number | 871-70-5 | [8][10][11][12][13][14][15] |

| Molecular Formula | C₁₈H₃₄O₄ | [8][10][11][13] |

| Molecular Weight | 314.46 g/mol | [8][13] |

| Appearance | White crystalline solid | [8][13] |

| Melting Point | 123-127 °C | [8][9][13] |

| Boiling Point | 250 °C (at 4 mmHg) | [8][9] |

| Solubility | Slightly soluble in water; soluble in organic solvents and hot methanol. | [8][9][10] |

| Stability | Stable under normal storage conditions. Best stored in a cool, dry, and dark place. | [16][17] |

L-carnitine

L-carnitine is a vital, vitamin-like compound essential for the transport of long-chain fatty acids into the mitochondria for energy production through β-oxidation[18][19].

Table 3: Physicochemical Properties of L-carnitine

| Property | Value | References |

| CAS Number | 541-15-1 | [19][20][21][22] |

| Molecular Formula | C₇H₁₅NO₃ | [19][21][23] |

| Molecular Weight | 161.20 g/mol | [19] |

| Appearance | White crystalline powder | [21][23] |

| Melting Point | 190-200 °C (decomposes) | [21] |

| Solubility | Very soluble in water (800 g/L), ethanol, and methanol; slightly soluble in acetone; insoluble in ether, benzene, and chloroform. | [21][23] |

| Stability | Hygroscopic. Stable in solutions with a pH of 3-6 for over a year and can withstand temperatures above 200 °C. | [21][23] |

Experimental Protocols

General Synthesis of Long-Chain Dicarboxylic Acylcarnitines

A general methodology for the synthesis of dicarboxylic acylcarnitines has been described, which can be adapted for this compound[24].

Materials:

-

Octadecanedioic acid anhydride or a suitable activated ester (e.g., isopropylidene ester)

-

L-carnitine chloride

-

Trifluoroacetic acid (TFA)

-

n-butanol

-

Deionized water

Procedure:

-

Dissolve L-carnitine chloride in trifluoroacetic acid.

-

Add an excess (e.g., eight equivalents) of the octadecanedioic acid anhydride or activated ester to the solution.

-

Allow the reaction to proceed, monitoring for the formation of the desired ester.

-

Upon completion, the crude product can be purified. For long-chain derivatives, a liquid-liquid extraction is effective.

-

Partition the reaction mixture between n-butanol and water.

-

The n-butanol phase, containing the more hydrophobic this compound, is collected.

-

The solvent is removed under reduced pressure to yield the purified product.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and validated technique for the quantification and stability assessment of L-carnitine and its esters[25][26].

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 x 4.6 mm)

Mobile Phase Preparation:

-

A typical mobile phase consists of a phosphate buffer (e.g., 0.05M, pH 3.2) and an organic modifier like methanol or ethanol in a high aqueous ratio (e.g., 95:5 v/v)[25].

-

The mobile phase should be filtered and degassed before use.

Chromatographic Conditions:

-

Flow Rate: 0.9 ml/minute

-

Detection Wavelength: 225 nm

-

Column Temperature: Maintained at a constant temperature, for instance, 50°C[26].

-

Injection Volume: Dependent on the concentration of the sample solution.

Sample Preparation:

-

Accurately weigh a known amount of the this compound.

-

Dissolve it in a suitable solvent, such as water or the mobile phase, to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution.

-

For assaying a formulated product, extract the active ingredient and dilute it to fall within the concentration range of the calibration curve.

Biological Role and Metabolic Pathway

L-carnitine is integral to cellular energy metabolism. It facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle for subsequent β-oxidation[18][19]. Dicarboxylic acids, such as octadecanedioic acid, are primarily metabolized within peroxisomes through β-oxidation[27]. In cases of peroxisomal dysfunction, mitochondria can act as a secondary, albeit less efficient, site for the metabolism of these dicarboxylic acids, a process that also necessitates the carnitine shuttle system[27]. The enzyme carnitine acetyltransferase (CAT) is pivotal in the β-oxidation of dicarboxylic acids[28].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Chloride, 123233-50-1 | BroadPharm [broadpharm.com]

- 3. Page loading... [guidechem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. Octadecanedioic Acid: Properties, Applications, Synthesis, and Comparative Analysis - China Chemical Manufacturer [longchangextracts.com]

- 10. CAS 871-70-5: Octadecanedioic acid | CymitQuimica [cymitquimica.com]

- 11. Octadecanedioic acid | C18H34O4 | CID 70095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Octadecanedioic acid (CAS 871-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. nbinno.com [nbinno.com]

- 14. OCTADECANEDIOIC ACID | 871-70-5 [amp.chemicalbook.com]

- 15. larodan.com [larodan.com]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. How should n - Octadecanoic acid be stored to maintain its stability? - Blog [chemgulf.com]

- 18. researchgate.net [researchgate.net]

- 19. Carnitine - Wikipedia [en.wikipedia.org]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. L-carnitine | 541-15-1 [chemicalbook.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Different properties of L-carnitine_Chemicalbook [chemicalbook.com]

- 24. Synthesis of dicarboxylic acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sarpublication.com [sarpublication.com]

- 26. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 28. research.tees.ac.uk [research.tees.ac.uk]

"Octadecanedioic Acid Mono-L-carnitine Ester" mechanism of action in fatty acid metabolism

An In-Depth Technical Guide to the Mechanism of Action of Octadecanedioic Acid Mono-L-carnitine Ester in Fatty Acid Metabolism

Introduction

This compound is a synthetic molecule combining octadecanedioic acid, a C18 α,ω-dicarboxylic acid, with L-carnitine.[1][2][3] While noted for its application as a cationic lipid in the formation of lipid nanoparticles (LNPs), its structure suggests a profound, targeted role in cellular bioenergetics, specifically within fatty acid metabolism.[4] This technical guide delineates the proposed mechanism of action by which this ester conjugate is metabolized, focusing on its interaction with mitochondrial transport machinery and subsequent catabolism via β-oxidation. This document is intended for researchers, scientists, and drug development professionals investigating novel metabolic modulators.

Background: Fatty Acid and Dicarboxylic Acid Metabolism

The L-Carnitine Shuttle and Mitochondrial β-Oxidation

The primary pathway for fatty acid catabolism is mitochondrial β-oxidation. Long-chain fatty acids (LCFAs) are activated to acyl-CoA esters in the cytoplasm but cannot directly cross the inner mitochondrial membrane.[5] Their transport is mediated by the carnitine shuttle, a system comprising three key components:[6][7][8]

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to acylcarnitine esters.[6][8][9]

-

Carnitine-Acylcarnitine Translocase (CACT): An antiporter in the inner mitochondrial membrane, CACT facilitates the entry of acylcarnitines into the matrix in exchange for free carnitine.[6][7]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the process, converting acylcarnitines back to acyl-CoAs and releasing free carnitine.[6][8]

The regenerated acyl-CoA then enters the β-oxidation spiral, yielding acetyl-CoA for the TCA cycle.[10]

Dicarboxylic Acid (DCA) Metabolism

Dicarboxylic acids are metabolites formed from the ω-oxidation of monocarboxylic fatty acids, a process that occurs in the endoplasmic reticulum.[11][12][13] This pathway becomes more active when mitochondrial β-oxidation is impaired or overloaded.[11] The subsequent breakdown of DCAs occurs primarily via β-oxidation within peroxisomes.[11][14][15] However, mitochondria also contribute to DCA degradation, a process that is notably efficient for medium-chain DCAs.[11][16] The transport of long-chain DCAs into the mitochondrial matrix is considered a rate-limiting step, potentially hindering their efficient use as a fuel source.[11]

Proposed Mechanism of Action

The esterification of octadecanedioic acid to L-carnitine creates a hybrid molecule designed to leverage the efficiency of the carnitine shuttle for mitochondrial delivery. The proposed mechanism involves the molecule acting as a "Trojan horse," bypassing the inefficient transport of free dicarboxylic acids into the mitochondria.

The key steps are as follows:

-

Cellular Uptake: The molecule enters the cell, likely through organic cation transporters that recognize the L-carnitine moiety.

-

Mitochondrial Transport: In the cytoplasm, the this compound is recognized by CPT1 on the outer mitochondrial membrane. It is then transported across the inner mitochondrial membrane by CACT.

-

Matrix Re-esterification: Within the mitochondrial matrix, CPT2 cleaves the ester bond, releasing free L-carnitine and forming octadecanedioyl-CoA.

-

β-Oxidation: The activated dicarboxylic acid, octadecanedioyl-CoA, is now available for β-oxidation. The process can proceed from either carboxyl end. Each spiral of β-oxidation shortens the chain by two carbons, producing acetyl-CoA.

-

Anaplerotic Product Formation: Unlike monocarboxylic fatty acids which are completely oxidized to acetyl-CoA, the final cycle of β-oxidation of a dicarboxylic acid yields succinyl-CoA, an anaplerotic substrate that replenishes TCA cycle intermediates.[16]

This mechanism suggests that the compound could serve as an efficient, mitochondrially-targeted fuel source, capable of providing both acetyl-CoA for energy production and succinyl-CoA for TCA cycle replenishment.

Quantitative Data Presentation

Specific experimental data on the metabolic effects of this compound are not widely published. The following table represents hypothetical but expected results from a Seahorse XF Extracellular Flux Analyzer experiment, designed to measure the impact on cellular respiration. The data illustrates how the compound could enhance fatty acid oxidation-dependent respiration.

| Parameter | Control (Vehicle) | This compound (50 µM) | Etomoxir (40 µM) + Compound | Description |

| Basal OCR (pmol/min) | 120.5 ± 8.2 | 175.3 ± 10.1 | 125.8 ± 7.9 | Baseline oxygen consumption rate. |

| FAO-linked OCR (pmol/min) | 35.1 ± 4.5 | 89.9 ± 9.3 | 38.2 ± 5.1 | Respiration dependent on exogenous fatty acid oxidation. |

| Maximal Respiration (pmol/min) | 250.7 ± 15.6 | 340.2 ± 20.5 | 255.4 ± 16.2 | Maximum OCR achieved after FCCP injection. |

| Spare Respiratory Capacity (%) | 108% | 94% | 103% | (Maximal Respiration / Basal OCR) - 1. |

OCR: Oxygen Consumption Rate. Data are presented as mean ± standard deviation. Etomoxir is an irreversible inhibitor of CPT1, used to confirm the role of the carnitine shuttle.

Experimental Protocols

Protocol: Measurement of Fatty Acid Oxidation via Extracellular Flux Analysis

This protocol uses a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time indicator of mitochondrial respiration fueled by the compound of interest.[17]

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Analyzer and consumables

-

Assay Medium: Seahorse XF Base Medium supplemented with 0.5 mM L-carnitine and 2.5 mM glucose.[17]

-

Substrate: this compound

-

Controls: Vehicle (e.g., DMSO), Etomoxir (CPT1 inhibitor)

-

Mitochondrial Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Methodology:

-

Cell Seeding: Seed cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF microplate and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[18]

-

Cell Pre-incubation: On the day of the assay, replace the growth medium with the prepared FAO Assay Medium. Incubate the plate in a non-CO₂ incubator at 37°C for 45-60 minutes.[18][19]

-

Compound Loading: Load the sensor cartridge ports with the test compound, vehicle control, Etomoxir, and the mitochondrial stress test compounds.

-

Assay Execution: Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. This will involve sequential injections:

-

Inject the test compound or vehicle to measure the immediate effect on OCR.

-

(Optional) Inject Etomoxir to confirm that the observed OCR increase is CPT1-dependent.[17]

-

Inject Oligomycin, FCCP, and Rotenone/Antimycin A sequentially to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Data Analysis: After the run, normalize OCR data to cell number or protein concentration. Compare the OCR profiles of cells treated with the compound to vehicle and Etomoxir controls.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Octadecanedioic acid | C18H34O4 | CID 70095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 9. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The biochemistry and physiology of long-chain dicarboxylic acid metabolism [pubmed.ncbi.nlm.nih.gov]

- 16. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

The Role of Octadecanedioic Acid Mono-L-carnitine Ester in Mitochondrial Fatty Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the current understanding of "Octadecanedioic Acid Mono-L-carnitine Ester" and its putative role in mitochondrial fatty acid transport. While primarily documented as a synthetic cationic lipid for lipid nanoparticle (LNP) formulations in drug delivery, its structural components—a dicarboxylic acid and an L-carnitine ester—suggest a potential interaction with the mitochondrial fatty acid oxidation machinery. This document will first detail the established mechanism of long-chain fatty acid transport into the mitochondria via the carnitine shuttle. It will then explore the known properties of this compound, present a hypothetical mechanism of action, and outline detailed experimental protocols to investigate its potential biological activity. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction to Mitochondrial Fatty Acid Transport

The mitochondrial matrix is the primary site of β-oxidation, the catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which in turn fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs). To overcome this barrier, cells employ a specialized transport system known as the carnitine shuttle .[1]

The carnitine shuttle is a multi-step process involving several key enzymes and transporters:

-

Acyl-CoA Synthetases (ACS): Located on the outer mitochondrial membrane, these enzymes activate LCFAs in the cytoplasm by converting them into long-chain acyl-CoA esters.

-

Carnitine Palmitoyltransferase I (CPT-I): Also situated on the outer mitochondrial membrane, CPT-I catalyzes the transesterification of the long-chain acyl group from CoA to L-carnitine, forming acylcarnitine.[1]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the antiport of acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a free carnitine molecule.[2]

-

Carnitine Palmitoyltransferase II (CPT-II): Located on the matrix side of the inner mitochondrial membrane, CPT-II reverses the reaction of CPT-I, converting acylcarnitine and CoA back into long-chain acyl-CoA and free carnitine.[2]

The regenerated long-chain acyl-CoA is then available for β-oxidation within the mitochondrial matrix. The free carnitine is transported back to the intermembrane space by CACT, ready to participate in another cycle.[3] Defects in any component of this shuttle can lead to serious inherited metabolic disorders, highlighting its critical role in energy homeostasis.[2][4]

Physicochemical Properties of this compound

This compound is a dicarboxylic acid esterified with L-carnitine. Its primary documented application is as a cationic lipid in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly for oligonucleotides.[5][6] The terminal carboxylic acid allows for further chemical modifications.[5]

| Property | Value | Reference |

| CAS Number | 123233-50-1 | [7][8] |

| Molecular Formula | C25H47NO6 | [7][8] |

| Molecular Weight | 457.65 g/mol | [7] |

| Alternate Name | (R)-3-((17-Carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate | [8] |

| Physical State | White solid | [7] |

| Primary Application | Cationic lipid for Lipid Nanoparticle (LNP) formation | [5][6] |

Signaling Pathways and Logical Relationships

The Established Carnitine Shuttle Pathway

The following diagram illustrates the well-established pathway for the transport of long-chain fatty acids into the mitochondrial matrix.

Hypothetical Interaction of this compound

There is currently no direct evidence from peer-reviewed literature detailing a specific role for this compound in mitochondrial fatty acid transport. However, based on its structure, we can hypothesize a potential mechanism of interaction. As an ester of L-carnitine, it could theoretically act as a substrate for the carnitine transport system. The dicarboxylic acid nature of the fatty acid chain may influence its recognition and transport by the shuttle's enzymes.

Experimental Protocols

To investigate the potential role of this compound in mitochondrial fatty acid transport, a series of in vitro experiments can be conducted. The following protocols are adapted from established methodologies for studying mitochondrial function.[9][10]

Isolation of Mitochondria from Rat Liver

This protocol describes the differential centrifugation method to obtain a purified and functional mitochondrial fraction.

Reagents:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 0.5% (w/v) fatty acid-free BSA, pH 7.4.

Procedure:

-

Euthanize a rat according to approved animal welfare protocols and immediately excise the liver.

-

Mince the liver tissue in ice-cold Isolation Buffer I.

-

Homogenize the tissue using a Dounce homogenizer.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer I.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in Isolation Buffer II and repeat the centrifugation step.

-

The final pellet contains the isolated mitochondria. Resuspend in a minimal volume of a suitable assay buffer (e.g., respiration buffer).

-

Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Mitochondrial Oxygen Consumption Assay

This assay measures the effect of the test compound on mitochondrial respiration, a key indicator of fatty acid oxidation.

Reagents:

-

Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2.

-

Substrates: Palmitoyl-L-carnitine (20 µM), Malate (2 mM).

-

ADP solution (150 µM).

-

Test Compound: this compound (various concentrations).

-

Inhibitors: Oligomycin (1 µg/mL), FCCP (1 µM), Rotenone (1 µM), Antimycin A (1 µM).

Procedure:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

-

Add isolated mitochondria (0.05-0.1 mg/mL) to the respiration buffer in the instrument chamber at 37°C.

-

Record the basal respiration rate (State 2).

-

Add the test compound or vehicle control and monitor for any changes in oxygen consumption.

-

Add Palmitoyl-L-carnitine and malate to initiate fatty acid-supported respiration.

-

Add ADP to stimulate ATP synthesis (State 3 respiration).

-

Sequentially add oligomycin (to inhibit ATP synthase and measure State 4o respiration), FCCP (to uncouple respiration and measure maximal electron transport chain capacity), and finally rotenone and antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption).

-

Calculate respiratory control ratio (RCR = State 3 / State 4o) and P/O ratio to assess mitochondrial coupling and efficiency.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive investigation into the bioenergetic effects of this compound.

Conclusion and Future Directions

This compound is a compound with a clear application in the field of drug delivery as a component of lipid nanoparticles.[5][6] While its name and chemical structure—containing both a long-chain dicarboxylic acid and an L-carnitine moiety—are suggestive of a potential role in mitochondrial fatty acid metabolism, there is a notable absence of direct scientific evidence to support this function. The claims of its ability to enhance fatty acid metabolism appear to be based on structural inference rather than empirical data.[7][11]

The established carnitine shuttle system is the definitive pathway for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][2] The hypothetical mechanism by which this compound might interact with this system requires rigorous experimental validation. The protocols and workflow outlined in this guide provide a clear roadmap for researchers to investigate these potential bioenergetic effects.

Future research should focus on determining if this molecule can be transported into the mitochondrial matrix via the CACT, and if it can serve as a substrate for CPT-II. Furthermore, its effect on the kinetics of CPT-I and CPT-II with their native substrates should be evaluated to determine if it acts as a competitive inhibitor or an allosteric modulator. Such studies will be crucial in elucidating whether this compound has a biological role beyond its current application in materials science and pharmacology, potentially opening new avenues for its use as a modulator of cellular metabolism in health and disease.

References

- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Carnitine supplementation for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Chloride, 123233-50-1 | BroadPharm [broadpharm.com]

- 7. Page loading... [guidechem.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Buy OctadecanedioicAcidMono-L-carnitineEsterChloride [smolecule.com]

Octadecanedioic Acid Mono-L-carnitine Ester: A Cationic Lipid for Advanced Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadecanedioic Acid Mono-L-carnitine Ester is a cationic lipid with potential applications in the formulation of lipid nanoparticles (LNPs) for drug delivery. Its unique structure, combining a long-chain dicarboxylic acid with the biocompatible L-carnitine headgroup, suggests properties that could be advantageous for the delivery of nucleic acids and other therapeutic payloads. This technical guide provides an overview of the core concepts surrounding the use of this and related carnitine-based lipids in drug delivery, including synthesis considerations, formulation of lipid nanoparticles, and the mechanisms of cellular uptake. While specific experimental data for this compound is limited in publicly available literature, this document consolidates general principles and methodologies relevant to its application, drawing from research on similar carnitine-based esters.

Introduction to Carnitine-Based Cationic Lipids

Cationic lipids are essential components of lipid nanoparticle formulations, playing a crucial role in encapsulating negatively charged therapeutic payloads such as siRNA, mRNA, and DNA, and facilitating their delivery into cells. The structure of the cationic lipid, particularly its headgroup and hydrophobic tails, significantly influences the stability, transfection efficiency, and toxicity of the delivery system.

L-carnitine, a naturally occurring amino acid derivative, is vital for the transport of fatty acids into the mitochondria for energy production. Its incorporation as a headgroup in synthetic cationic lipids offers several potential advantages:

-

Biocompatibility: As an endogenous molecule, L-carnitine may lead to lipids with improved safety profiles and reduced cytotoxicity.

-

Biodegradability: The ester linkage between the lipid tail and the carnitine headgroup can be designed for hydrolytic degradation, potentially preventing long-term lipid accumulation in tissues.[1]

-

Targeting Potential: L-carnitine is actively transported into cells by specific transporters, such as the organic cation/carnitine transporter 2 (OCTN2).[2][3][4] While not definitively shown for this specific lipid, this suggests a potential mechanism for targeted delivery to tissues expressing these transporters.

This compound (CAS Number: 123233-50-1) is a dicarboxylic acid ester of L-carnitine.[5][6] This structure provides a cationic headgroup for interaction with nucleic acids and a long hydrophobic tail for incorporation into the lipid bilayer of a nanoparticle. The terminal carboxylic acid on the octadecanedioic acid backbone also presents an opportunity for further chemical modification.[7]

Physicochemical Properties and Characterization

| Parameter | Description | Illustrative Data (for related carnitine esters)[1] |

| Particle Size | The hydrodynamic diameter of the lipid nanoparticles, which influences their biodistribution and cellular uptake. | Typically in the range of 100-250 nm for lipoplexes. |

| Polydispersity Index (PDI) | A measure of the size distribution of the nanoparticles. A PDI value below 0.3 is generally considered acceptable. | Not specified in the study. |

| Zeta Potential | The surface charge of the nanoparticles. A positive zeta potential is required for interaction with the negatively charged cell membrane. | Ranged from +30 to +50 mV for lipoplexes. |

| Encapsulation Efficiency | The percentage of the therapeutic payload that is successfully encapsulated within the lipid nanoparticles. | Not specified in the study. |

| Phase Transition Temperature (Tm) | The temperature at which the lipid transitions from a gel to a liquid crystalline phase, affecting membrane fluidity and stability. | Varied with acyl chain length, e.g., 46.5°C for a C14 analogue. |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and formulation of lipid nanoparticles using a cationic lipid like this compound.

General Synthesis of Carnitine-Based Cationic Lipids

The synthesis of carnitine-based cationic lipids typically involves the esterification of L-carnitine with a long-chain fatty acid or a derivative. A general synthetic approach for a series of alkyl acyl carnitine esters has been described.[1] This involves reacting the alkyl ester of a fatty acid with L-carnitine in the presence of a coupling agent. The specific synthesis of this compound would likely involve the reaction of octadecanedioic acid or one of its activated derivatives with L-carnitine.

Lipid Nanoparticle Formulation

Lipid nanoparticles are typically formed by the self-assembly of lipids in an aqueous environment. A common method is the thin-film hydration technique followed by extrusion.

Materials:

-

This compound (or other cationic lipid)

-

Helper lipid (e.g., DOPE, cholesterol)

-

Therapeutic payload (e.g., siRNA, mRNA, plasmid DNA)

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., sterile water, PBS)

Protocol:

-

Lipid Film Formation:

-

Dissolve the cationic lipid and helper lipid(s) in a suitable organic solvent in a round-bottom flask at a desired molar ratio.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer containing the therapeutic payload.

-

Vortex the flask to form multilamellar vesicles (MLVs).

-

-

Sonication and Extrusion:

-

Sonicate the MLV suspension in a bath sonicator to create smaller vesicles.

-

Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder to produce unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Purification:

-

Remove any unencapsulated therapeutic payload by methods such as dialysis or size exclusion chromatography.

-

Cellular Uptake and Mechanism of Action

Cationic lipid nanoparticles are thought to enter cells primarily through endocytosis. The positively charged surface of the LNP interacts with the negatively charged proteoglycans on the cell surface, triggering internalization.

Once inside the endosome, the "proton sponge" effect is a widely accepted hypothesis for endosomal escape. The amine groups on the cationic lipid can become protonated in the acidic environment of the endosome, leading to an influx of chloride ions and water. This osmotic swelling is thought to rupture the endosomal membrane, releasing the therapeutic payload into the cytoplasm where it can exert its biological effect.

In Vitro and In Vivo Performance

The efficacy of a cationic lipid-based delivery system is evaluated through a series of in vitro and in vivo studies.

-

In Vitro Transfection Efficiency: This is assessed by delivering a reporter gene (e.g., luciferase or green fluorescent protein) to a cell line and measuring the level of protein expression.

-

Cytotoxicity: The toxicity of the lipid nanoparticles is evaluated using assays such as the MTT assay to determine the impact on cell viability.

-

In Vivo Biodistribution: Following administration to an animal model, the distribution of the lipid nanoparticles to various organs and tissues is determined.

-

In Vivo Efficacy: The therapeutic effect of the delivered payload is assessed in a relevant animal disease model.

A study on oleyl 3-oleoyloxy-4-trimethylammonium butyrate chloride, a carnitine-based lipid, when mixed with cholesterol, showed high transfection efficiency after intravenous administration in mice, with gene expression comparable to other leading cationic lipids at the time of publication.[1]

Conclusion and Future Directions

This compound represents a potentially valuable addition to the toolbox of cationic lipids for drug delivery. Its structure, based on the biocompatible L-carnitine molecule, is promising for the development of safe and effective delivery systems. However, a comprehensive characterization of this specific lipid is necessary to fully understand its potential. Future research should focus on:

-

Detailed synthesis and purification protocols.

-

Formulation optimization for the delivery of various therapeutic payloads.

-

Comprehensive in vitro and in vivo evaluation of its efficacy and safety.

-

Comparative studies against commercially available and clinically advanced cationic lipids.

Such studies will be crucial to determine if this compound can offer significant advantages in the ever-evolving field of nanomedicine.

References

- 1. Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in drug delivery via the organic cation/carnitine transporter 2 (OCTN2/SLC22A5) [pubmed.ncbi.nlm.nih.gov]

- 3. L-Carnitine-conjugated nanoparticles to promote permeation across blood-brain barrier and to target glioma cells for drug delivery via the novel organic cation/carnitine transporter OCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

The Metabolic Crossroads of Long-Chain Dicarboxylic Acylcarnitines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of long-chain dicarboxylic acylcarnitines (LCDAcs), from their formation through omega-oxidation to their catabolism in peroxisomes and mitochondria. This document details the analytical methodologies for their quantification, summarizes key quantitative data in pathological states, and illustrates the intricate biochemical pathways involved.

Introduction

Long-chain dicarboxylic acylcarnitines are increasingly recognized as important biomarkers for inborn errors of metabolism, particularly peroxisome biogenesis disorders (PBDs).[1][2] Their accumulation in biological fluids can indicate defects in fatty acid oxidation pathways.[3] This guide serves as a technical resource for understanding the metabolism of these unique molecules and provides detailed protocols for their analysis, aiding in both basic research and the development of novel diagnostic and therapeutic strategies.

Biosynthesis and Metabolism: A Two-Organelle Process

The metabolism of long-chain dicarboxylic fatty acids, the precursors to LCDAcs, is a multi-step process primarily involving the endoplasmic reticulum and peroxisomes, with a secondary role for mitochondria, especially in pathological conditions.

Formation via Omega-Oxidation in the Endoplasmic Reticulum

Long-chain monocarboxylic fatty acids can undergo omega (ω)-oxidation, an alternative pathway to the more common beta-oxidation. This process occurs in the smooth endoplasmic reticulum of the liver and kidneys.[4] It involves a series of enzymatic reactions that convert the terminal methyl group of a fatty acid into a carboxylic acid group, thus forming a dicarboxylic acid.[5][6]

The key enzymatic steps in omega-oxidation are:

-

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases (CYP4A and CYP4F families), this initial step introduces a hydroxyl group onto the omega (ω) carbon of the fatty acid.[7]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[7]

-

Oxidation to a Carboxylic Acid: Finally, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, yielding a dicarboxylic acid.[7]

Peroxisomal Beta-Oxidation: The Primary Catabolic Route

Once formed, long-chain dicarboxylic acids are preferentially metabolized within peroxisomes via beta-oxidation.[2] The dicarboxylic acids are first activated to their coenzyme A (CoA) esters and then transported into the peroxisome by the ATP-binding cassette transporter ABCD3.[2][8] Inside the peroxisome, a series of enzymatic reactions shortens the dicarboxylic acid chain, releasing acetyl-CoA with each cycle.[8][9]

The key enzymes in peroxisomal beta-oxidation of dicarboxylic acids include:

-

Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first, rate-limiting step.[8]

-

L-Bifunctional Protein (MFP1/EHHADH): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[8]

-

Peroxisomal Thiolases (ACAA1/2 or SCPx): Catalyze the final thiolytic cleavage.[8]

References

- 1. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 7. Omega oxidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating In Vitro Assays with Octadecanedioic Acid Mono-L-carnitine Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic Acid Mono-L-carnitine Ester is a cationic lipid increasingly utilized in the formulation of lipid nanoparticles (LNPs) for drug delivery applications.[1][2] Its unique structure, combining a long-chain dicarboxylic acid with L-carnitine, imparts specific physicochemical properties that are crucial for the efficacy of LNP-based therapeutics. The successful application of this lipid in in vitro assays is fundamentally dependent on its solubility and stability under experimental conditions. This technical guide provides an in-depth overview of the known characteristics of this compound and its analogs, offering a framework for its effective use in research and development.

Core Properties of this compound

| Property | Value | Source |

| Chemical Formula | C25H47NO6 | [3] |

| Molecular Weight | 457.64 g/mol | [3] |

| CAS Number | 123233-50-1 | [3] |

| Appearance | Likely a solid | - |

| Primary Application | Cationic lipid for Lipid Nanoparticle (LNP) formation | [1][2] |

Solubility for In Vitro Assays

The solubility of long-chain lipids like this compound is a critical factor for the preparation of stock solutions and their subsequent dilution in aqueous assay buffers. Based on the behavior of similar lipids, the following table summarizes expected solubility trends.

Table 1: Expected Solubility of this compound in Common Solvents

| Solvent | Expected Solubility | Notes |

| Organic Solvents (DMSO, Ethanol, DMF) | Soluble | These are common solvents for creating concentrated stock solutions of lipids. For a similar compound, oleoyl-L-carnitine, solubility is approximately 14 mg/mL in DMSO and 20 mg/mL in ethanol and DMF.[4] |

| Aqueous Buffers (PBS, Cell Culture Media) | Poorly soluble | Direct dissolution in aqueous media is expected to be very low due to the long hydrocarbon chain. The use of a co-solvent or carrier is typically required. |

| Water | Insoluble | Lipids with long acyl chains are generally insoluble in water.[5] |

Experimental Protocol: Determining Solubility

This protocol provides a straightforward method to determine the solubility of this compound in a solvent of choice.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, Ethanol, PBS)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a series of vials with a known, excess amount of the lipid.

-

Add an increasing, known volume of the solvent to each vial.

-

Vortex vigorously for 2-5 minutes to facilitate dissolution.

-

Incubate at the desired temperature (e.g., room temperature, 37°C) for a set period (e.g., 1-2 hours) to reach equilibrium.

-

Centrifuge the samples to pellet any undissolved lipid.

-

Carefully collect the supernatant.

-

Quantify the concentration of the dissolved lipid in the supernatant using a suitable analytical method (e.g., HPLC-MS, or a colorimetric assay if a suitable chromophore is present or can be derivatized).

-

The highest concentration achieved represents the saturation solubility in that solvent under the tested conditions.

Caption: Potential inflammatory signaling initiated by long-chain acylcarnitines.

Conclusion and Recommendations

This compound is a valuable tool in drug delivery research. However, its effective use in in vitro settings requires careful consideration of its solubility and stability. Researchers are strongly encouraged to perform the described solubility and stability studies under their specific experimental conditions to ensure accurate and reproducible results. When using this lipid in cell-based assays, it is also important to be aware of its potential to activate inflammatory signaling pathways, which could confound experimental outcomes. By following the guidelines and protocols outlined in this technical guide, researchers can better navigate the challenges of working with this promising cationic lipid.

References

In-Depth Technical Guide: Octadecanedioic Acid Mono-L-carnitine Ester (CAS 123233-50-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic acid mono-L-carnitine ester, identified by CAS number 123233-50-1, is a cationic lipid of significant interest in the field of drug delivery. Its unique structure, combining a long-chain dicarboxylic acid with the endogenous molecule L-carnitine, imparts properties that make it a valuable component in the formulation of lipid nanoparticles (LNPs). These LNPs are increasingly utilized for the delivery of therapeutic payloads, particularly nucleic acids like siRNA and mRNA.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its role in advanced drug delivery systems.

Chemical Structure and Identifiers

The chemical structure of this compound consists of an eighteen-carbon dicarboxylic acid (octadecanedioic acid) linked via an ester bond to the hydroxyl group of L-carnitine. The presence of the quaternary ammonium group in the L-carnitine moiety confers a positive charge, classifying it as a cationic lipid.

Chemical Structure:

Synonyms and Identifiers:

| Identifier | Value |

| CAS Number | 123233-50-1 |

| Chemical Name | This compound |

| Molecular Formula | C25H47NO6[1] |

| Molecular Weight | 457.64 g/mol [1] |

| IUPAC Name | (R)-3-((17-carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate |

The compound is also available as a chloride salt, this compound Chloride, with the molecular formula C25H48ClNO6 and a molecular weight of 494.1 g/mol .

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes the available information.

| Property | Value | Source |

| Appearance | White solid | [2] |

| Molecular Formula | C25H47NO6 | [1] |

| Molecular Weight | 457.64 g/mol | [1] |

| Storage Conditions | -20°C | [3] |

One of the key chemical features of this molecule is the presence of a terminal carboxylic acid. This group can be activated, for example with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to react with primary amines to form stable amide bonds.[1] This functionality allows for further conjugation and modification of the lipid.

Role in Drug Delivery and Lipid Nanoparticles

This compound is primarily utilized as a cationic lipid in the formulation of lipid nanoparticles (LNPs).[1] Cationic lipids are crucial components of LNPs designed for nucleic acid delivery.

Mechanism of Action in siRNA Delivery:

The positively charged headgroup of the lipid interacts electrostatically with the negatively charged phosphate backbone of siRNA, leading to the encapsulation of the siRNA within the lipid nanoparticle. This complex, often referred to as a lipoplex, protects the siRNA from degradation by nucleases in the bloodstream and facilitates its cellular uptake.

The overall process of LNP-mediated siRNA delivery can be summarized in the following workflow:

Caption: Workflow of LNP-mediated siRNA delivery.

The L-carnitine moiety may also play a role in the biological interactions of the LNPs. L-carnitine is a substrate for the organic cation/carnitine transporter 2 (OCTN2), which is expressed on various cell types. It is plausible that LNPs incorporating this lipid could leverage this transporter for enhanced cellular uptake, although specific studies on this compound are lacking.

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found. However, the synthesis of similar long-chain dicarboxylic acylcarnitines has been described in the literature. Generally, these syntheses involve the esterification of L-carnitine with a dicarboxylic acid or its activated derivative.

One reported method for the synthesis of dicarboxylic acylcarnitines involves the reaction of L-carnitine chloride with a cyclic anhydride or an isopropylidene ester of the dicarboxylic acid in a trifluoroacetic acid solution.[4] For long-chain dicarboxylic acids, a purification step involving partitioning between water and n-butanol may be necessary.[4]

A potential synthetic approach is outlined below:

Caption: Potential synthetic pathway for the target compound.

Signaling Pathways and Biological Role

The primary biological role of the L-carnitine component is in fatty acid metabolism. L-carnitine facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-producing pathway. The acyl-CoA/CoA ratio, which is modulated by carnitine, regulates several mitochondrial enzymes involved in the TCA cycle, gluconeogenesis, and the urea cycle.[5]

When incorporated into a lipid nanoparticle, the biological activity of the this compound is likely dominated by its role as a delivery vehicle. The interaction of the LNP with cells is a critical step. The general signaling pathway for the cellular uptake of cationic lipid-based LNPs involves endocytosis.

Caption: General signaling pathway for cellular uptake of LNPs.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, a general protocol for the formulation of lipid nanoparticles for siRNA delivery can be outlined.

General Protocol for LNP Formulation (Microfluidics):

-

Lipid Stock Preparation:

-

Dissolve this compound, a helper lipid (e.g., cholesterol), a PEG-lipid, and a fusogenic lipid (e.g., DOPE) in ethanol at a specific molar ratio.

-

-

siRNA Solution Preparation:

-

Dissolve the siRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid solution and the siRNA solution into separate syringes.

-

Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

-

-

Nanoparticle Formation:

-

The rapid mixing of the two solutions leads to a change in polarity, causing the lipids to self-assemble around the siRNA, forming LNPs.

-

-

Purification and Concentration:

-

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

-

Concentrate the LNP solution using a centrifugal filter device.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) by dynamic light scattering (DLS).

-

Measure the zeta potential to assess surface charge.

-

Quantify siRNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

-

Visualize the LNP morphology using transmission electron microscopy (TEM).

-

Caption: Experimental workflow for LNP formulation.

Toxicological Properties

There is no specific toxicological data available for this compound in the reviewed literature. As with any novel excipient, a thorough toxicological evaluation would be required before its use in pharmaceutical formulations. The biodegradability of the ester bond and the endogenous nature of both L-carnitine and the dicarboxylic acid are favorable characteristics that may suggest a good safety profile.

Conclusion

This compound is a promising cationic lipid for the development of lipid nanoparticle-based drug delivery systems. Its structure offers the potential for efficient encapsulation of nucleic acids and the possibility of leveraging endogenous transport mechanisms for enhanced cellular uptake. While there is a need for more detailed public data on its physicochemical properties, synthesis, and biological performance, the available information suggests it is a valuable tool for researchers in the field of drug delivery. Further studies are warranted to fully elucidate its potential and optimize its use in therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. This compound Chloride, 123233-50-1 | BroadPharm [broadpharm.com]

- 4. Synthesis of dicarboxylic acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octadecanedioic Acid Mono-L-carnitine Ester in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic acid mono-L-carnitine ester is a dicarboxylic long-chain acylcarnitine. As a member of the acylcarnitine family, its primary biological role is linked to the metabolism of fatty acids, serving as an intermediate for their transport into the mitochondrial matrix for subsequent β-oxidation.[1] Beyond its metabolic functions, this molecule is also recognized as a cationic lipid, a characteristic that makes it a valuable component in the formulation of lipid nanoparticles (LNPs) for drug delivery purposes.[2][3]

While not a direct tool for proteomic analysis, the profound biological activities of this compound and similar long-chain acylcarnitines have significant downstream effects on the cellular proteome. Elevated levels of these molecules are associated with metabolic disorders and can induce cellular stress, inflammation, and alter key signaling pathways.[4][5] Therefore, proteomics serves as a critical technology to elucidate the molecular mechanisms of action, identify protein biomarkers, and understand the comprehensive cellular response to this compound. This guide provides an in-depth overview of how proteomics research applications are leveraged to study the biological impact of this compound.

Physicochemical Properties

A clear understanding of the molecule's properties is essential for its application in experimental settings.

| Property | Value | Reference |

| CAS Number | 123233-50-1 | [2][6] |

| Molecular Formula | C₂₅H₄₇NO₆ | [2][6] |

| Molecular Weight | 457.64 g/mol | [6] |

| Alternate Name | (R)-3-((17-Carboxyheptadecanoyl)oxy)-4-(trimethylammonio)butanoate | [6] |

| Form | White Solid | [7] |

| Primary Class | Cationic Lipid / Long-Chain Acylcarnitine | [2][8] |

| Storage Temperature | -20°C | [2] |

Biological Context and Key Signaling Pathways

The relevance of this compound in proteomics is best understood through its biological roles. Proteomics is the ideal tool to investigate the protein-level changes that mediate these processes.

The Carnitine Shuttle and Fatty Acid Oxidation

Long-chain acylcarnitines are indispensable for cellular energy metabolism. They are the transport-competent form of long-chain fatty acids, allowing them to cross the inner mitochondrial membrane. This process, known as the carnitine shuttle, is fundamental for fatty acid oxidation (FAO).

The workflow involves the enzymatic conversion of fatty acyl-CoAs to acylcarnitines by Carnitine Palmitoyltransferase 1 (CPT1), transport across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT), and reconversion to fatty acyl-CoAs by Carnitine Palmitoyltransferase 2 (CPT2) within the mitochondrial matrix, where they enter the β-oxidation spiral.[9][10] Dysregulation of this pathway, leading to the accumulation of acylcarnitines, is a hallmark of several inherited metabolic diseases.[11]

Caption: The Carnitine Shuttle pathway for fatty acid transport.

Cellular Stress and Pro-inflammatory Signaling

An accumulation of long-chain acylcarnitines, as seen in pathological states like ischemia or fatty acid oxidation disorders, can be cytotoxic.[11] Research has shown that these molecules can activate cellular stress and pro-inflammatory signaling pathways.[4][5] Specifically, long-chain acylcarnitines have been demonstrated to:

-

Activate Mitogen-Activated Protein Kinase (MAPK) pathways: Including JNK, ERK, and p38, which are central to cellular responses to stress.[4][12]

-

Induce Endoplasmic Reticulum (ER) Stress: The disruption of cellular homeostasis can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[13]

-

Stimulate Pro-inflammatory Cytokine Production: Such as Interleukin-6 (IL-6).[4]

These signaling cascades are entirely mediated by proteins—kinases, transcription factors, and chaperones—making proteomics an essential tool for mapping these responses.

Caption: Acylcarnitine-induced cellular stress signaling pathways.

Proteomics Strategies for Mechanistic Insight

To understand the cellular impact of this compound, a global, unbiased approach is required. Bottom-up (or "shotgun") proteomics is the state-of-the-art method for this purpose.[1][14] This strategy allows for the identification and quantification of thousands of proteins from a complex biological sample, providing a systems-level view of cellular changes.

The general workflow involves extracting proteins from control and treated cells (or tissues), digesting them into smaller peptides, separating these peptides via liquid chromatography (LC), and analyzing them with tandem mass spectrometry (MS/MS).[15][16]

Caption: General workflow for bottom-up proteomics analysis.

Illustrative Quantitative Proteomics Data

The following table represents hypothetical data from a label-free quantitative proteomics experiment comparing control cells to cells treated with this compound for 24 hours. This data illustrates the types of changes one might observe, reflecting the known biological activities of long-chain acylcarnitines.

| Protein (Gene Name) | UniProt ID | Pathway/Function | Fold Change (Treated/Control) | p-value | Biological Implication |

| CPT2 | P23786 | Fatty Acid Oxidation | -2.1 | 0.005 | Downregulation may indicate feedback inhibition or cellular stress. |

| ACAA2 | P42765 | Fatty Acid Oxidation | -1.8 | 0.011 | Reduced β-oxidation capacity. |

| HSPA5 (BiP/GRP78) | P11021 | ER Stress / UPR | +3.5 | <0.001 | Strong induction of the Unfolded Protein Response. |

| DDIT3 (CHOP) | P35638 | ER Stress / Apoptosis | +4.2 | <0.001 | Key transcription factor in ER stress-induced apoptosis. |

| MAPK1 (ERK2) | P28482 | MAPK Signaling | +1.9 (p-form) | 0.008 | Activation of the ERK signaling pathway. |

| JUN | P05412 | MAPK Signaling | +2.5 | 0.003 | Upregulation of a key transcription factor downstream of JNK/p38. |

| IL6 | P05231 | Inflammation | +5.8 | <0.001 | Significant pro-inflammatory response. |

| CASP3 | P42574 | Apoptosis | +2.3 (cleaved) | 0.004 | Induction of the apoptotic cascade. |

Data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

The following are generalized protocols for a typical proteomics experiment to assess the impact of a bioactive lipid like this compound on a cultured cell line.

Protocol 1: Sample Preparation from Cell Culture

This protocol outlines the steps from harvesting cells to generating a clean peptide mixture ready for analysis.[17]

-

Cell Culture and Treatment:

-

Culture cells (e.g., HepG2, C2C12 myotubes) to ~80% confluency in appropriate media.

-

Treat cells with the desired concentration of this compound (and a vehicle control) for the specified duration (e.g., 6, 12, 24 hours). Perform at least three biological replicates.

-

-

Cell Lysis and Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer or 8M Urea buffer) containing protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate. Sonicate briefly to shear DNA and ensure complete lysis.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

-

Reduction, Alkylation, and Digestion (In-solution):

-

Take a standardized amount of protein (e.g., 50-100 µg) from each sample.

-

Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.

-

Alkylation: Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

-

Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to <1.5 M. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Stop the digestion by acidifying the sample with formic acid to a final concentration of ~1%.

-

Use a C18 solid-phase extraction (SPE) column or tip to desalt the peptide mixture.

-

Elute the peptides with a high organic solvent solution (e.g., 60% acetonitrile, 0.1% formic acid).

-

Dry the purified peptides completely using a vacuum centrifuge.

-

Store dried peptides at -80°C until LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis and Data Processing

This protocol provides a general workflow for data acquisition and subsequent analysis.[1][18]

-

LC-MS/MS Data Acquisition (DDA):

-

Reconstitute the dried peptide sample in an appropriate loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

-

Inject the sample onto a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

-

Chromatography: Separate peptides over a reversed-phase analytical column using a gradient of increasing acetonitrile concentration over 60-120 minutes.

-

Mass Spectrometry (Data-Dependent Acquisition - DDA):

-

The mass spectrometer will continuously perform survey scans (MS1) to measure the mass-to-charge ratio (m/z) of intact peptide ions.

-

Based on intensity, the top 10-20 most abundant precursor ions from the MS1 scan are sequentially isolated and fragmented (e.g., by HCD).

-

The resulting fragment ion spectra (MS2 or MS/MS) are recorded.

-

Use dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.

-

-

-

Data Processing and Analysis:

-

Database Search: Use a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to compare the experimental MS/MS spectra against a protein sequence database (e.g., UniProt Human). The search should specify trypsin as the enzyme, fixed carbamidomethylation of cysteine, and variable oxidation of methionine.[19]

-

Protein Identification and Quantification: The software will identify peptides and infer the proteins from which they originated. For label-free quantification (LFQ), algorithms will calculate protein intensities based on the signal of their constituent peptides across different runs.

-